molecular formula C15H11Cl2N3O5 B5786611 N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5786611
M. Wt: 384.2 g/mol
InChI Key: SESXLFWNQAFDQZ-UHFFFAOYSA-N
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Description

N-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as Dicamba, is a widely used herbicide in agriculture. It was first introduced in 1967 and has since been used to control the growth of broadleaf weeds in crops such as corn, soybeans, and cotton.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means it is absorbed by the plant and transported throughout the plant's tissues. Dicamba mimics the natural plant hormone auxin, which is responsible for regulating plant growth and development. By mimicking auxin, Dicamba disrupts the normal growth and development of the plant, leading to stunted growth and eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of nucleic acids and proteins, which are essential for plant growth and development. Dicamba also disrupts the balance of plant hormones, leading to abnormal growth patterns and stunted development.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for use in lab experiments. It is a highly selective herbicide, meaning it only affects certain types of plants and does not harm others. This makes it useful for studying the effects of herbicides on specific plant species. Dicamba is also relatively easy to apply and has a long residual activity, making it useful for studying the long-term effects of herbicides on plant growth and development.
However, there are also limitations to using Dicamba in lab experiments. It can be difficult to control the concentration of Dicamba in the soil, which can lead to inconsistent results. Dicamba also has the potential to leach into groundwater and cause environmental damage.

Future Directions

There are several future directions for research on Dicamba. One area of interest is the development of new formulations of Dicamba that are more environmentally friendly and have less potential for leaching into groundwater. Another area of interest is the study of Dicamba resistance in weeds and the development of new herbicides to combat resistant weeds. Additionally, there is a need for more research on the long-term effects of Dicamba on soil health and the environment.

Synthesis Methods

Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenoxy acetic acid. This intermediate is then reacted with nitric acid to produce 4-nitro-2,4-dichlorophenoxy acetic acid. The final step involves the reaction of this intermediate with cyanamide to form Dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties. It is commonly used as a selective herbicide to control the growth of broadleaf weeds in crops such as corn, soybeans, and cotton. Dicamba has also been studied for its potential use in controlling invasive plant species in natural ecosystems.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O5/c16-10-3-6-13(12(17)7-10)24-8-14(21)25-19-15(18)9-1-4-11(5-2-9)20(22)23/h1-7H,8H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESXLFWNQAFDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate

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